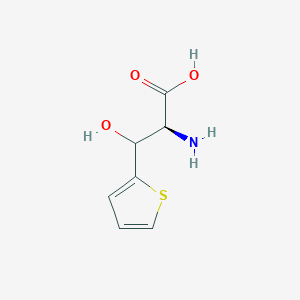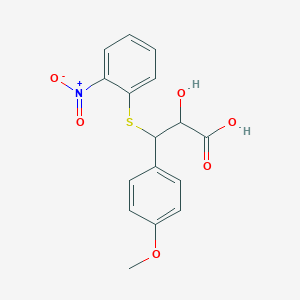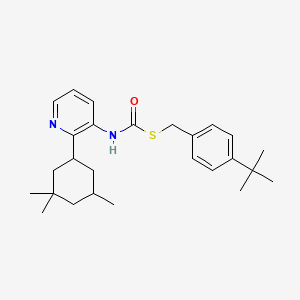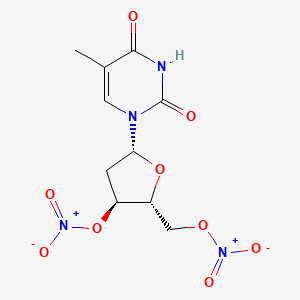
beta-(2-THIENYL)-DL-SERINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-(2-THIENYL)-DL-SERINE: is a compound that belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. The compound is characterized by the presence of a thienyl group attached to the beta position of the serine molecule. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(2-THIENYL)-DL-SERINE typically involves the introduction of the thienyl group to the serine molecule. One common method is the reaction of 2-thienylacetic acid with serine under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to produce the compound in large quantities. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Beta-(2-THIENYL)-DL-SERINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thienyl group and the amino acid structure of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thienyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Beta-(2-THIENYL)-DL-SERINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of beta-(2-THIENYL)-DL-SERINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as phenylalanine hydroxylase, affecting the metabolism of amino acids. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Beta-2-Thienyl-L-alanine: This compound is similar in structure but differs in the position of the thienyl group and the specific amino acid configuration.
2-Thienylacetic acid: Another related compound with a thienyl group attached to an acetic acid moiety.
Uniqueness: Beta-(2-THIENYL)-DL-SERINE is unique due to its specific structure, which combines the properties of the thienyl group with the amino acid serine. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H9NO3S/c8-5(7(10)11)6(9)4-2-1-3-12-4/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6?/m0/s1 |
InChI Key |
GNUCLSFLDHLOBV-ZBHICJROSA-N |
Isomeric SMILES |
C1=CSC(=C1)C([C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CSC(=C1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)





![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)




![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)

